molecular formula C11H8Cl2N4O2S B2989872 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide CAS No. 1223603-82-4

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide

Cat. No.: B2989872
CAS No.: 1223603-82-4
M. Wt: 331.17
InChI Key: BFBJIGWGFZCYAB-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide is a complex organic compound that features a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with a suitable carbamoyl chloride to form the intermediate, which is then reacted with 3,6-dichloropyridine-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide is unique due to the combination of the thiazole and pyridine rings, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O2S/c12-6-1-2-7(13)16-9(6)10(19)17-11-15-5(4-20-11)3-8(14)18/h1-2,4H,3H2,(H2,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBJIGWGFZCYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)NC2=NC(=CS2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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